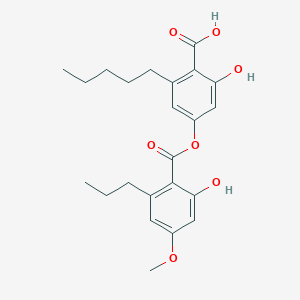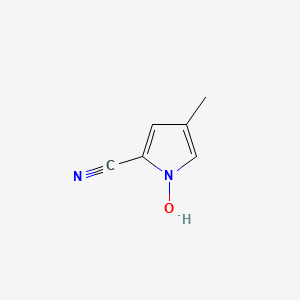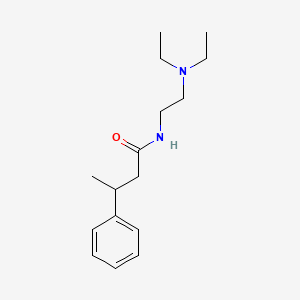
N-(2-(Diethylamino)ethyl)-3-phenylbutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-diethylaminoethyl)-3-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylaminoethyl group attached to a phenylbutanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-diethylaminoethyl)-3-phenylbutanamide typically involves the reaction of 3-phenylbutanoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The general reaction scheme is as follows:
Activation of 3-phenylbutanoic acid: The carboxylic acid group of 3-phenylbutanoic acid is activated using DCC to form an active ester intermediate.
Amidation: The active ester intermediate reacts with diethylamine to form N-(2-diethylaminoethyl)-3-phenylbutanamide.
Industrial Production Methods
In an industrial setting, the production of N-(2-diethylaminoethyl)-3-phenylbutanamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-diethylaminoethyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diethylaminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its use as an analgesic or anesthetic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(2-diethylaminoethyl)-3-phenylbutanamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter release and signal transduction processes.
類似化合物との比較
N-(2-diethylaminoethyl)-3-phenylbutanamide can be compared with other similar compounds, such as:
N-(2-diethylaminoethyl)-4-iodobenzamide: Known for its high affinity to melanin pigment and used in radiolabeled imaging studies.
4-amino-N-(2-diethylaminoethyl)benzamide: Studied for its antibacterial properties and potential therapeutic applications.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of N-(2-diethylaminoethyl)-3-phenylbutanamide.
特性
CAS番号 |
63224-30-6 |
|---|---|
分子式 |
C16H26N2O |
分子量 |
262.39 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-3-phenylbutanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-18(5-2)12-11-17-16(19)13-14(3)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3,(H,17,19) |
InChIキー |
BLPZYUOAGSFQPF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)CC(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


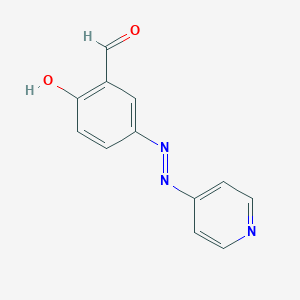
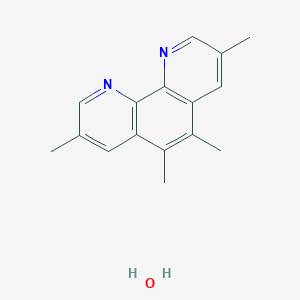


![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)
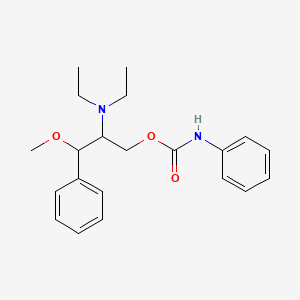
![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)
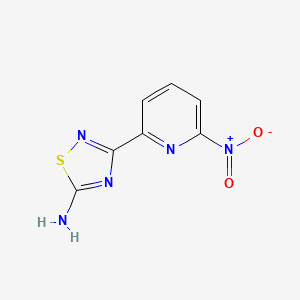

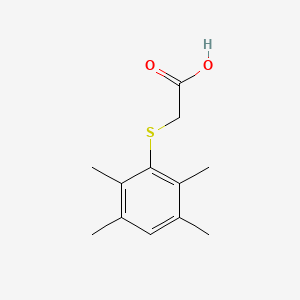
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
